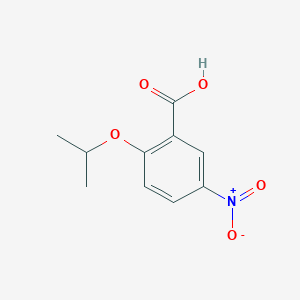

2-Isopropoxy-5-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-4-3-7(11(14)15)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHIZLKKGAUBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283304 | |

| Record name | 2-(1-Methylethoxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166263-28-1 | |

| Record name | 2-(1-Methylethoxy)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166263-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylethoxy)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 2 Isopropoxy 5 Nitrobenzoic Acid and Its Precursors

Elucidation of Reaction Mechanisms in Isopropoxylation and Nitration Processes

The synthesis of 2-isopropoxy-5-nitrobenzoic acid begins with the nitration of a salicylic (B10762653) acid precursor, followed by an isopropoxylation step. The mechanisms of these two processes are well-established in organic chemistry.

The nitration of salicylic acid to produce 2-hydroxy-5-nitrobenzoic acid is a classic example of an electrophilic aromatic substitution reaction. nbinno.comyoutube.comgoogle.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). nih.gov The benzene (B151609) ring of salicylic acid, activated by the hydroxyl group, then acts as a nucleophile, attacking the nitronium ion. The hydroxyl and carboxyl groups of salicylic acid direct the incoming nitro group primarily to the 5-position. youtube.com A subsequent deprotonation of the intermediate carbocation restores the aromaticity of the ring, yielding 2-hydroxy-5-nitrobenzoic acid.

The subsequent isopropoxylation of 2-hydroxy-5-nitrobenzoic acid to form this compound typically proceeds via a Williamson ether synthesis. byjus.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile in an SN2 reaction, attacking an isopropyl halide (e.g., 2-iodopropane). byjus.comwikipedia.orgyoutube.comyoutube.com The reaction results in the displacement of the halide leaving group and the formation of the ether linkage, yielding the desired this compound. masterorganicchemistry.com

Detailed Studies of Hydrolysis Reactions and Byproduct Formation

The synthesis of this compound can be accompanied by the formation of various byproducts, particularly under certain reaction conditions. Understanding the mechanisms of these side reactions is critical for process optimization.

A significant byproduct that can be formed, especially under harsh hydrolysis conditions of the isopropyl ester intermediate, is an azoxybenzene (B3421426) derivative. While direct studies on the 5-nitro isomer are limited, research on the analogous 2-isopropoxy-4-nitrobenzoic acid provides a likely mechanism. csic.es The formation of (Z)-1,2-bis(4-carboxy-3-isopropoxyphenyl)diazene-1-oxide from the corresponding 4-nitro precursor was observed to be the main product when using a strong base like 45% sodium hydroxide (B78521) at elevated temperatures. csic.es

The proposed mechanism involves the reduction of the nitro group of one molecule of the nitroaromatic compound to a nitroso intermediate, and the reduction of another molecule to a hydroxylamine (B1172632) derivative. These two intermediates then condense to form the azoxy linkage. The strong base and high temperature likely facilitate the reduction of the nitro group, potentially through a complex series of electron transfer steps. The observation that this byproduct is favored under these conditions highlights the sensitivity of the nitro group to reaction conditions. csic.es The general formation of azoxybenzenes from the reduction of nitro compounds is a known process in organic chemistry. mdpi.comresearchgate.net

Besides the formation of azoxybenzene derivatives, other side reactions can occur during the synthesis of this compound. For instance, in the nitration of salicylic acid, the formation of the 3-nitro isomer is a theoretical possibility, though the 5-nitro isomer is the major product due to the directing effects of the hydroxyl and carboxyl groups. youtube.com

During the Williamson ether synthesis, if the reaction conditions are not carefully controlled, elimination reactions can compete with the desired substitution, particularly if a secondary alkyl halide like 2-iodopropane (B156323) is used. masterorganicchemistry.com However, with a phenoxide as the nucleophile, substitution is generally favored over elimination. Incomplete hydrolysis of the isopropyl ester of this compound can also lead to the presence of this ester as an impurity in the final product.

Mechanistic Insights from Related Nitroaromatic and Benzoic Acid Reactions

The mechanistic understanding of transformations involving this compound can be further enriched by examining related reactions of other nitroaromatic and benzoic acid compounds.

The chemistry of nitroaromatic compounds is rich and diverse, with numerous methods available for the formation of carbon-nitrogen bonds. tcichemicals.comrsc.orgresearchgate.net These reactions are fundamental in the synthesis of a wide array of nitrogen-containing compounds. researchgate.net Cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds by coupling an amine with an aryl halide, often catalyzed by a palladium complex. tcichemicals.com While not directly involved in the primary synthesis of this compound, these methods offer alternative pathways to functionalize the aromatic ring and introduce nitrogen-containing substituents.

The photochemical reactions of azido (B1232118) derivatives of benzoic acid offer another parallel for understanding potential transformations. Aryl azides, upon photolysis, can generate highly reactive nitrene intermediates. nih.govresearchgate.net These nitrenes can undergo a variety of subsequent reactions, including ring expansion to form azepines. nih.govresearchgate.netresearchgate.net For example, the photolysis of an aryl azide (B81097) can lead to a singlet nitrene, which can then rearrange to a didehydroazepine intermediate. This intermediate can be trapped by nucleophiles to yield substituted azepines. nih.govresearchgate.net While not a direct reaction of this compound itself, the synthesis of photoaffinity labels containing the azido group, such as 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, demonstrates the utility of this chemistry in creating probes for biological systems. nih.gov

Electrochemical Reduction Mechanisms of Nitrobenzoic Acids

The electrochemical reduction of nitrobenzoic acids, including this compound, is a complex process primarily centered on the transformation of the nitro group (-NO₂). The specific pathway and products of the reduction are highly dependent on factors such as the electrode material, the pH of the medium, and the applied potential.

In aprotic media, such as dimethyl sulfoxide (B87167) (DMSO), the electrochemical reduction of a compound like 3-nitrobenzoic acid on a platinum electrode has been shown to proceed through a three-electron process. pku.edu.cn This initial reduction leads to the formation of a nitroso species. pku.edu.cn The general mechanism involves the stepwise addition of electrons and protons (if available) to the nitro group.

The initial step in the electrochemical reduction of a nitroaromatic compound (Ar-NO₂) is the formation of a radical anion (Ar-NO₂⁻˙). This is a reversible one-electron process.

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻˙

The generally accepted pathway for the electrochemical reduction of a nitro group to an amine in an aqueous medium proceeds through several intermediates, as outlined in the table below. The specific intermediates and the final product can be controlled by the electrochemical potential and the pH of the solution. For instance, under certain conditions, the reaction can be stopped at the hydroxylamine stage.

| Step | Reactant | Transformation | Product | Number of Electrons |

|---|---|---|---|---|

| 1 | Nitroaromatic (Ar-NO₂) | Reduction | Nitrosoaromatic (Ar-NO) | 2e⁻, 2H⁺ |

| 2 | Nitrosoaromatic (Ar-NO) | Reduction | Arylhydroxylamine (Ar-NHOH) | 2e⁻, 2H⁺ |

| 3 | Arylhydroxylamine (Ar-NHOH) | Reduction | Aminoaromatic (Ar-NH₂) | 2e⁻, 2H⁺ |

Studies on m-nitrobenzoic acid have utilized cyclic voltammetry to investigate its electrochemical behavior at various scan rates and pH levels. researchgate.net This information helps in establishing the optimal conditions for the large-scale electrochemical reduction. researchgate.net For instance, galvanostatic reduction using a stainless steel electrode in an aqueous basic medium has been successfully employed. researchgate.net

Oxidation Mechanisms of Substituted Nitrobenzoic Acids

The synthesis of substituted nitrobenzoic acids, such as this compound, is typically achieved through the oxidation of the corresponding substituted nitrotoluenes. The mechanism of this oxidation depends on the oxidizing agent employed.

One common method involves the use of strong oxidizing agents like nitric acid or potassium permanganate. For example, a process for preparing substituted nitrobenzoic acids involves the oxidation of the corresponding nitrotoluenes, nitrobenzyl alcohols, or their esters and ethers with nitric acid at elevated temperatures and pressures. google.com This semibatch process, where the nitrotoluene derivative is metered into the nitric acid, allows for a safer and high-yield reaction. google.com

Another approach is the oxidation with electro-generated superoxide (B77818) ions. The oxidation of o-, m-, and p-nitrotoluenes with superoxide ions generated electrochemically in dimethylformamide has been studied. researchgate.net This method yields the corresponding nitrobenzoic acids, with the corresponding nitrobenzaldehyde as an intermediate. researchgate.net The mechanism is believed to proceed via the abstraction of a hydrogen atom from the methyl group by the superoxide anion, followed by oxidation of the resulting benzylic radical. researchgate.net

The general steps for the oxidation of a substituted nitrotoluene to a substituted nitrobenzoic acid are presented below.

| Step | Reactant | Oxidizing Agent/Condition | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Substituted Nitrotoluene (e.g., 2-Isopropoxy-5-nitrotoluene) | Strong Oxidant (e.g., KMnO₄, HNO₃) or Catalytic Oxidation | Substituted Nitrobenzaldehyde | Substituted Nitrobenzoic Acid (e.g., this compound) |

| 2 | Substituted Nitrobenzaldehyde | Further Oxidation | - | Substituted Nitrobenzoic Acid |

The choice of oxidizing agent and reaction conditions is crucial to achieve high selectivity and yield. For instance, the oxidation of nitrotoluenes can be catalyzed by various metal complexes. Studies have shown that iron porphyrins can act as biomimetic catalysts for the aerobic oxidation of o-nitrotoluene to o-nitrobenzoic acid. researchgate.net The electronic nature of the substituents on the porphyrin ring was found to significantly affect the selectivity of the reaction. researchgate.net

The presence of electron-withdrawing groups, such as the nitro group, on the toluene (B28343) ring activates the methyl group towards oxidation. researchgate.net The isopropoxy group in the ortho position to the methyl group (in the precursor 2-isopropoxy-5-nitrotoluene) will also influence the reactivity of the methyl group and the stability of the intermediates formed during the oxidation process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N.

The ¹H NMR spectrum of 2-Isopropoxy-5-nitrobenzoic acid displays characteristic signals corresponding to each unique proton in the molecule. The aromatic region typically shows three distinct protons. The proton ortho to the nitro group and meta to the isopropoxy group is expected to appear at the most downfield shift due to the strong electron-withdrawing nature of the nitro group. The other two aromatic protons will have their own specific shifts and coupling patterns based on their positions relative to the substituents. The isopropoxy group gives rise to a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | broad singlet | - |

| Aromatic H (ortho to -NO₂) | 8.5 - 8.8 | doublet | ~2-3 |

| Aromatic H (para to -NO₂) | 8.2 - 8.4 | doublet of doublets | ~9 and ~2-3 |

| Aromatic H (ortho to -COOH) | 7.2 - 7.4 | doublet | ~9 |

| Isopropoxy Methine (-CH) | 4.7 - 4.9 | septet | ~6 |

Note: Predicted values based on typical chemical shift ranges for similar structures.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range. The aromatic carbons show a spread of signals between approximately 110 and 160 ppm, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating isopropoxy group showing characteristic downfield and upfield shifts, respectively. The carbons of the isopropoxy group will appear in the aliphatic region of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-C OOH) | 165 - 170 |

| Aromatic C -O | 155 - 160 |

| Aromatic C -N | 145 - 150 |

| Aromatic C -COOH | 120 - 125 |

| Aromatic CH (various) | 115 - 130 |

| Isopropoxy Methine (-C H) | 70 - 75 |

Note: Predicted values based on typical chemical shift ranges.

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environment within a molecule. For this compound, the primary focus is the nitro (-NO₂) group. The chemical shift of the nitrogen in a nitroaromatic system is highly sensitive to the electronic effects of other substituents on the ring. The ¹⁵N chemical shift for the nitro group in this compound is expected to fall within the typical range for nitroaromatics, which is approximately 350 to 380 ppm relative to nitromethane (B149229) (or around -10 to -30 ppm relative to liquid ammonia). The presence of the electron-donating isopropoxy group ortho to the nitro group may influence the precise chemical shift. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques such as inverse gated decoupling are often employed to obtain quantitative spectra.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the aromatic protons and their respective aromatic carbons, as well as a correlation between the isopropoxy methine proton and its carbon, and the methyl protons with their carbon. This is crucial for assigning the protonated carbons in the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is particularly valuable for identifying and assigning quaternary (non-protonated) carbons. Key expected correlations for this molecule would include:

The aromatic proton ortho to the carboxylic acid group correlating to the carbonyl carbon.

Aromatic protons correlating to the carbon bearing the nitro group (C-NO₂) and the carbon bearing the isopropoxy group (C-O).

The isopropoxy methine proton showing a three-bond correlation to the C2 aromatic carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O (carbonyl) stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O stretching vibrations of the ether and the carboxylic acid are found in the fingerprint region, typically between 1200 and 1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also observable.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |

| Carbonyl (Carboxylic Acid) | C=O stretch | ~1700 | Strong |

| Nitro Group | N-O asymmetric stretch | 1515 - 1560 | Strong |

| Nitro Group | N-O symmetric stretch | 1345 - 1385 | Strong |

| Ether / Carboxylic Acid | C-O stretch | 1200 - 1300 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Weight: 225.19 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or, more commonly with soft ionization techniques like electrospray ionization (ESI), a protonated molecule ([M+H]⁺ at m/z 226.1) or deprotonated molecule ([M-H]⁻ at m/z 224.1).

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would include:

Loss of the nitro group (-NO₂, 46 Da).

Loss of the entire isopropoxy group (-OC₃H₇, 59 Da) or loss of propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement.

Decarboxylation, leading to the loss of CO₂ (44 Da).

Loss of the carboxyl group (-COOH, 45 Da).

These fragmentation pathways result in a unique mass spectrum that serves as a fingerprint for the compound.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nitromethane |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone of chemical characterization, providing the foundational data required to confirm the empirical formula of a synthesized compound. This analytical technique determines the mass percentage of each element within a sample, which is then compared against the theoretical values calculated from the proposed molecular formula. For this compound, this process is crucial to verify its successful synthesis and purity before its use in further research or chemical applications.

The molecular formula of this compound is established as C₁₀H₁₁NO₅. Based on this formula, the theoretical elemental composition can be calculated with high precision. This theoretical composition serves as the benchmark against which experimental results are measured. The confirmation of the elemental ratios is a critical quality control step, ensuring that the material under investigation corresponds to the desired molecular structure.

The primary method for determining the elemental composition of organic compounds like this compound is CHN analysis. uillinois.edu This combustion analysis technique involves burning a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. nhm.ac.ukazom.com The combustion process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or its oxides, which are then converted back to N₂. These resulting gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. uillinois.edumeasurlabs.com The instrument provides the percentage by weight of carbon, hydrogen, and nitrogen in the original sample.

A close agreement, typically within a ±0.4% margin of error, between the experimentally determined percentages and the calculated theoretical values provides strong evidence for the compound's empirical formula. This, in conjunction with molecular weight determination through mass spectrometry, confirms the molecular formula.

Below is a data table outlining the theoretical elemental composition of this compound. While specific experimental data for this compound is not available in the cited public literature, the table includes a column for such results to illustrate how they would be presented for verification purposes.

Interactive Data Table: Elemental Composition of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 53.33 | Data not available in cited sources |

| Hydrogen (H) | 4.92 | Data not available in cited sources |

| Nitrogen (N) | 6.22 | Data not available in cited sources |

| Oxygen (O) | 35.53 | Data not available in cited sources |

The significance of this analytical step cannot be overstated. It provides the most direct and fundamental confirmation of a compound's elemental makeup, underpinning all other structural and functional characterizations. tutorchase.comnumberanalytics.com Any significant deviation between the experimental and theoretical values would indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Computational Chemistry and Theoretical Studies of 2 Isopropoxy 5 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to study various derivatives of benzoic acid, providing valuable information on their molecular properties. aip.orgnih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants)

DFT calculations are a reliable method for predicting spectroscopic parameters. By calculating the optimized geometry and the electronic properties of a molecule, it is possible to simulate its Nuclear Magnetic Resonance (NMR) spectra, including chemical shifts (¹H and ¹³C) and spin-spin coupling constants. For related molecules like substituted benzoic acids, DFT methods, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), have shown good agreement between theoretical and experimental spectra. nih.govresearchgate.net This approach helps in the structural elucidation and confirmation of the synthesized compounds. For 2-isopropoxy-5-nitrobenzoic acid, a similar computational approach would be expected to yield accurate predictions of its NMR and other spectroscopic features, such as infrared vibrational frequencies. aip.org

Energetic Minima and Conformational Analysis

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. This compound has conformational flexibility, particularly around the isopropoxy and carboxylic acid groups. Conformational analysis using DFT allows for the exploration of the potential energy surface to identify the most stable conformations (energetic minima).

For similar molecules like alkoxy benzoic acids, DFT calculations have been used to determine the most stable geometric arrangements, including the orientation of the alkoxy chain and the planarity of the carboxylic acid group relative to the benzene (B151609) ring. aip.orgnih.gov Studies on other substituted benzoic acids have shown that the relative stability of different conformers is influenced by intramolecular hydrogen bonding and steric effects. nih.gov For this compound, theoretical calculations would likely focus on the rotational barriers of the isopropoxy group and the carboxylic acid group to determine the global minimum energy structure.

Table 1: Hypothetical Conformational Energy Data for this compound

While specific data for this compound is not available in the reviewed literature, a representative data table for such an analysis is shown below. The values are for illustrative purposes only.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 0.0 |

| C | 180° | 1.8 |

Charge Distribution and Reactivity Prediction

The distribution of electron density in a molecule is fundamental to its reactivity. DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. aip.orgnih.gov Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential), which are prone to nucleophilic attack.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity and kinetic stability. researchgate.net The energy gap between HOMO and LUMO is a key parameter in determining molecular reactivity. For substituted benzoic acids, DFT studies have used these parameters to predict their chemical behavior and relative stabilities. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

While DFT is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solvent, by simulating the motion of atoms and molecules over time.

Investigation of Self-Association and Intermolecular Interactions

Carboxylic acids are known to form strong intermolecular hydrogen bonds, leading to the formation of dimers and other self-associated structures in solution. rsc.org MD simulations can provide a detailed picture of these non-covalent interactions. By simulating a system containing multiple molecules of this compound, it is possible to study the dynamics and stability of dimer formation and other aggregates. Studies on similar aromatic carboxylic acids have used MD simulations to understand how these molecules interact with each other, revealing the importance of hydrogen bonding and π–π stacking interactions. acs.org

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a solute molecule. MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. For carboxylic acids, the polarity of the solvent has been shown to affect the stability of dimers. rsc.org In polar solvents, the solute can form hydrogen bonds with the solvent, which may compete with the formation of self-associated dimers. MD simulations of this compound in different solvents (e.g., water, ethanol (B145695), chloroform) would reveal how the solvent affects its conformational preferences and the extent of its self-association. rsc.orgacs.org This information is crucial for understanding its behavior in various chemical and biological environments.

Quantum Chemical Methods for Reaction Pathway Analysis and Transition State Identification

Quantum chemical methods are indispensable tools for elucidating the intricate details of chemical reactions involving this compound. These computational techniques allow for the exploration of potential energy surfaces, the identification of transition states, and the comprehensive analysis of reaction pathways, providing insights that are often difficult or impossible to obtain through experimental means alone.

At the heart of reaction pathway analysis lies the concept of the potential energy surface (PES), a multidimensional surface that describes the potential energy of a system of atoms as a function of their spatial coordinates. wikipedia.org Minima on the PES correspond to stable molecules (reactants and products), while saddle points represent transition states—the highest energy points along the most favorable reaction path. wikipedia.orgvedantu.com The energy difference between the reactants and the transition state is the activation energy, a critical parameter that governs the reaction rate. libretexts.orglibretexts.org

Density Functional Theory (DFT) is a particularly prominent quantum chemical method employed for these investigations due to its favorable balance of computational cost and accuracy. mdpi.comresearchgate.net DFT calculations can be used to map out the energetic landscape of a reaction, tracing the minimum energy path from reactants to products.

A illustrative example of this methodology can be seen in the computational study of the chemoselective hydrogenation of benzoic acid on an anatase TiO2 surface, a reaction analogous in its fundamental steps to potential transformations of this compound. rsc.org In such a study, the reaction pathway is broken down into elementary steps, and the geometry and energy of each reactant, intermediate, product, and transition state are calculated.

For instance, the hydrogenation of the carboxylic acid group to form an aldehyde involves the formation of a C-H bond. rsc.org Quantum chemical calculations can pinpoint the transition state for this step, revealing its specific atomic arrangement and energetic barrier. The table below, based on data from a study on benzoic acid hydrogenation, showcases the kind of detailed energetic information that can be obtained through DFT calculations for a reaction step. rsc.org

Table 1: Calculated Reaction Energies and Activation Barriers for a Representative Hydrogenation Step

| Reaction Step | Description | Reaction Energy (eV) | Activation Barrier (eV) |

| I₂ → I₃ | Formation of a C-H bond between a hydride and a benzoate (B1203000) intermediate in an oxygen vacancy on the catalyst surface. | -0.89 | 0.64 |

| Data is illustrative and based on the hydrogenation of benzoic acid on an anatase TiO₂ surface as reported in a computational study. rsc.org |

Furthermore, these computational methods allow for the investigation of various possible reaction mechanisms. For example, different pathways for the reduction of the nitro group or the esterification of the carboxylic acid could be computationally modeled for this compound. By comparing the activation energies of the transition states for each proposed pathway, the most likely reaction mechanism can be determined.

Transition state structures are located on the PES using various algorithms that search for first-order saddle points. Once a transition state is located, its structure provides crucial information about the geometry of the activated complex, the fleeting arrangement of atoms at the peak of the energy barrier. vedantu.com Analysis of the vibrational frequencies of the transition state structure is also performed. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. libretexts.org

Chemical Reactivity and Derivatization Strategies for 2 Isopropoxy 5 Nitrobenzoic Acid

Functional Group Transformations of 2-Isopropoxy-5-nitrobenzoic Acid

The inherent reactivity of each functional group can be selectively harnessed to produce a variety of intermediates and final compounds.

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry for altering properties like solubility, stability, and cell permeability.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically uses an excess of the alcohol to drive the formation of the ester. masterorganicchemistry.com While specific studies detailing the esterification of this compound are not prevalent, methods used for structurally similar nitrobenzoic acids are directly applicable. For instance, various substituted nitrobenzoic acids are efficiently esterified with alcohols like ethanol (B145695) or glycerol (B35011) using catalysts such as sulfuric acid (H₂SO₄) or toluenesulfonic acid (TsOH). google.comgoogle.comusm.my Microwave-assisted esterification has also emerged as a rapid and efficient method for these transformations. usm.my The reverse reaction, the hydrolysis of an ester back to the carboxylic acid, is also well-documented for related isomers, such as the saponification of isopropyl 2-isopropoxy-4-nitrobenzoate using lithium hydroxide (B78521) (LiOH). csic.esresearchgate.net

Amidation: The synthesis of amides from this compound is a key step in creating more complex derivatives. This is typically accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive acyl chloride is then treated with a primary or secondary amine to form the corresponding amide bond. An alternative approach involves using peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or COMU, which facilitate the direct reaction between the carboxylic acid and an amine. google.com

A direct example of such a derivative is the compound 2-isopropoxy-N-(3-((2-isopropoxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide , which features two molecules of the parent acid linked through a central diamine, showcasing the feasibility of amidation at the carboxyl group. sigmaaldrich.com

Table 1: Common Reactions at the Carboxylic Acid Moiety

| Reaction Type | Reagents & Conditions | Product Type |

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COOR') |

| Amidation (via Acyl Chloride) | 1. SOCl₂ or (COCl)₂2. Amine (e.g., R'NH₂) | Amide (R-CONHR') |

| Amidation (Peptide Coupling) | Amine (e.g., R'NH₂), Coupling Agent (e.g., DCC, COMU) | Amide (R-CONHR') |

The aromatic nitro group is a versatile functional group primarily because it can be reliably reduced to an amino group (-NH₂). This transformation is fundamental, as the resulting aniline (B41778) derivative, 2-isopropoxy-5-aminobenzoic acid, serves as a crucial building block for a wide array of subsequent derivatizations, particularly for structure-activity relationship (SAR) studies.

The reduction can be accomplished using various established methods. A common and effective method involves the use of metal catalysts, such as palladium on carbon (Pd/C) with hydrogen gas (H₂), or metals in acidic media. A particularly useful method for substrates containing other potentially reducible groups is reduction with tin(II) chloride (SnCl₂·2H₂O) in a solvent like ethanol. nih.gov This method is known for its chemoselectivity, often leaving groups like carboxylic acids and esters intact. Research on the reduction of a structurally similar compound, 1-allyl-4-isopropoxy-2-nitrobenzene, demonstrated a successful and high-yielding conversion to the corresponding amine using SnCl₂·2H₂O in refluxing ethanol. nih.govnih.gov This indicates that the same conditions would be highly effective for reducing this compound to 2-isopropoxy-5-aminobenzoic acid.

Table 2: Selected Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Selectivity Notes |

| SnCl₂·2H₂O | Ethanol, Reflux | Generally tolerant of ester and carboxylic acid groups. nih.gov |

| H₂ / Pd-C | Methanol or Ethanol, RT | Highly efficient but may also reduce other functional groups (e.g., alkenes). |

| Fe / HCl or NH₄Cl | Water/Ethanol, Heat | Classic, cost-effective method. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol, RT | Mild reducing agent. |

The isopropoxy group is generally a stable ether linkage and is less reactive than the other functional groups on the ring. Its synthesis is typically achieved via a Williamson ether synthesis, where the corresponding phenol (B47542) (2-hydroxy-5-nitrobenzoic acid) is deprotonated with a base (e.g., K₂CO₃) and alkylated with an isopropyl halide (e.g., 2-iodopropane). csic.esresearchgate.net

Modification or cleavage of the aryl-isopropyl ether bond is challenging and requires harsh conditions. Typically, strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃), are necessary to break the ether bond. However, these conditions are aggressive and would likely not be compatible with the carboxylic acid moiety present in the molecule. There is little specific research on the cleavage of the isopropoxy group in this compound, as its primary role is often as a stable, lipophilic substituent in the design of new molecules.

Synthesis of Novel Derivatives for Structure-Activity Relationship Studies

The true synthetic value of this compound and its primary derivatives lies in their use as starting points for creating libraries of novel compounds for biological screening and the study of structure-activity relationships (SAR). nih.gov

The generation of 2-isopropoxy-5-aminobenzoic acid via nitro reduction opens up a vast potential for derivatization. The newly formed amino group provides a nucleophilic handle for a multitude of reactions, most notably acylation, to form a diverse series of amides.

In a typical SAR exploration, the amino group can be reacted with a variety of acyl chlorides or carboxylic acids (using coupling agents) to install different substituents. nih.govnih.gov This strategy allows researchers to systematically probe the effect of varying the size, lipophilicity, and electronic properties of the appended group on biological activity. For example, studies on related aminobenzene scaffolds have explored the synthesis of amide derivatives using a range of cyclic and acyclic aliphatic and aromatic acyl chlorides to investigate their inhibitory potency against specific enzymes. nih.govnih.gov This same strategy can be applied to 2-isopropoxy-5-aminobenzoic acid to generate novel compound libraries for screening. chitkara.edu.inpharmacy180.com

Hybrid compounds and conjugates are synthesized by linking the this compound scaffold to another molecular entity, which may be another small molecule, a polymer, or a biomolecule. This approach aims to create multifunctional molecules with novel or enhanced properties.

Several examples highlight this strategy:

Dimeric Conjugates: The amidation reaction can be used to link two molecules of this compound via a linker, as seen in 2-isopropoxy-N-(3-((2-isopropoxy-5-nitrobenzoyl)amino)phenyl)-5-nitrobenzamide. sigmaaldrich.com

Radiosensitizers: Nitrobenzoic acids have been conjugated to polyamines like spermidine (B129725) and spermine (B22157) to create compounds with potential radiosensitizing effects for cancer therapy. google.com

Photoaffinity Labels: In a sophisticated application, a derivative of 2-amino-5-nitrobenzoic acid was synthesized to create a photoaffinity label. nih.gov The resulting compound, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, combines the nitrobenzoic acid core with a photo-reactive azido (B1232118) group, designed to covalently bind to biological targets upon UV irradiation, thereby enabling the study of molecular interactions. nih.gov

These examples demonstrate the utility of this compound as a versatile building block for constructing complex molecular architectures tailored for specific biological and research applications.

Selective Functionalization of the Aromatic Ring

The aromatic ring of this compound possesses a unique electronic landscape governed by the interplay of its three distinct substituents. The isopropoxy group (-OCH(CH₃)₂) at position 2 is an activating ortho-, para-director due to its ability to donate electron density to the ring via resonance. Conversely, the nitro group (-NO₂) at position 5 and the carboxylic acid group (-COOH) at position 1 are both deactivating, meta-directing substituents because of their strong electron-withdrawing nature. mnstate.edu This substitution pattern makes the ring generally deactivated towards electrophilic attack but primes it for specific transformations, particularly the modification of the existing functional groups.

The primary strategy for the selective functionalization of the this compound ring involves the chemical modification of the nitro group. This transformation is pivotal as it dramatically alters the electronic properties and reactivity of the aromatic system.

Reduction of the Nitro Group

The most significant and widely utilized derivatization of the aromatic core is the selective reduction of the nitro group to an amine (-NH₂). This conversion is a powerful tool because it transforms the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. mnstate.edu This change in directing influence and ring activation opens up new avenues for subsequent electrophilic aromatic substitution reactions.

A variety of reagents can achieve this transformation chemoselectively, leaving the carboxylic acid and isopropoxy ether functionalities intact. The choice of reducing agent is critical to ensure high yields and prevent unwanted side reactions. wikipedia.orgcommonorganicchemistry.com Common methods include catalytic hydrogenation and reduction with metals in acidic media. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reductions and is sometimes preferred when there is a risk of dehalogenation on the substrate, though this is not a concern for this compound. commonorganicchemistry.com

Transfer Hydrogenation: Alternatives to using H₂ gas include transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst. Formate salts, for instance, have been used with palladium catalysts to achieve this reduction. organic-chemistry.orgresearchgate.net

Metal-Based Reductions: These methods are classic, reliable, and often tolerate a wide range of other functional groups. organic-chemistry.org

Tin(II) Chloride (SnCl₂): The use of stannous chloride in an acidic medium, such as concentrated hydrochloric acid, provides a mild and selective method for reducing aromatic nitro groups to the corresponding anilines. wikipedia.org

Iron (Fe) or Zinc (Zn) in Acid: The reduction of nitroarenes using iron or zinc powder in the presence of an acid like acetic acid or hydrochloric acid is a well-established, mild, and economical method. commonorganicchemistry.comniscpr.res.in

The resulting compound, 2-isopropoxy-5-aminobenzoic acid, features two activating groups (amino and isopropoxy) and one deactivating group (carboxylic acid), making the aromatic ring significantly more susceptible to electrophilic attack than the parent nitro compound.

Table 1: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Selectivity Notes | Reference(s) |

|---|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Catalytic amount of Pd/C, H₂ atmosphere, solvent (e.g., ethanol, ethyl acetate) | Highly efficient for nitro reduction. Can sometimes affect other reducible groups like alkenes or benzyl (B1604629) ethers (isopropoxy group is stable). | commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic amount of Raney Ni, H₂ atmosphere, solvent | Effective for nitro groups. A good alternative to Pd/C. | wikipedia.orgcommonorganicchemistry.com |

| Iron (Fe) / Acid (HCl or CH₃COOH) | Fe powder, acidic solution, often heated | Classic, economical, and mild method. Tolerates many functional groups. | commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) / HCl | Stoichiometric amount of SnCl₂ in concentrated HCl | Mild conditions, highly selective for nitro groups in the presence of other reducible functionalities like esters and nitriles. | wikipedia.org |

| Zinc (Zn) / Acid (HCl or CH₃COOH) | Zn powder, acidic solution | Provides a mild reduction of nitro groups to amines. | commonorganicchemistry.com |

| Hydrazine Glyoxylate / Zn or Mg | Zinc or Magnesium powder, room temperature | Reported as a rapid and selective method for reducing aromatic nitro compounds without affecting other reducible groups. | niscpr.res.in |

Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution on the this compound ring is challenging. The presence of two powerful deactivating groups (-NO₂ and -COOH) significantly reduces the nucleophilicity of the aromatic ring, making it resistant to attack by electrophiles. mnstate.eduwikipedia.org However, the potent activating and ortho-, para-directing effect of the isopropoxy group suggests that if a reaction were to occur, it would most likely be directed to the positions ortho or para to it. The para position is already occupied by the nitro group. Of the two ortho positions, one is substituted with the carboxylic acid. Therefore, the most likely position for an electrophilic attack is C3 (ortho to the isopropoxy group and meta to both deactivating groups). Even so, forcing conditions would likely be required, which could lead to decomposition or side reactions. libretexts.org

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a good leaving group (like a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to it. masterorganicchemistry.comlumenlearning.com In this compound, there is no conventional leaving group. The nitro group itself can activate the ring for nucleophilic attack. While displacement of groups like alkoxy or even nitro is possible under very harsh conditions with potent nucleophiles, it is not a common or selective functionalization strategy for this specific molecule under standard laboratory conditions. govtpgcdatia.ac.inlibretexts.org Research has shown that under strongly basic conditions (e.g., concentrated NaOH at high temperatures), unintended reactions can occur, such as the reductive condensation of two molecules to form an azoxybenzene (B3421426) derivative, rather than a simple substitution. csic.esresearchgate.net This highlights the reactivity of the nitro group towards reduction over substitution.

Applications of 2 Isopropoxy 5 Nitrobenzoic Acid and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks in Multistep Organic Synthesis

Nitroaromatic compounds, such as 2-isopropoxy-5-nitrobenzoic acid, are recognized as exceptionally versatile building blocks in organic chemistry. frontiersin.org The diverse reactivity offered by the nitro group, which can be readily transformed into other functional groups like amines, coupled with the synthetic utility of the carboxylic acid and the modulating effect of the isopropoxy group, makes these compounds ideal starting points for complex syntheses. frontiersin.org

The utility of such building blocks is exemplified by the use of related nitrobenzoic acids in the preparation of a wide range of organic scaffolds. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally similar compound, has been demonstrated as a multi-reactive building block for solid-phase synthesis. Its functional groups allow for sequential reactions—such as immobilization on a resin via the carboxylic acid, nucleophilic substitution of the chlorine, and reduction of the nitro group—to generate diverse heterocyclic systems.

The key transformations that underscore the versatility of this compound as a building block include:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (e.g., 5-amino-2-isopropoxybenzoic acid), which opens up a vast array of subsequent reactions, including diazotization, amide bond formation, and the construction of nitrogen-containing heterocycles.

Carboxylic Acid Derivatization: The carboxylic acid moiety can be converted into esters, amides, or acid chlorides, facilitating coupling with various alcohols, amines, or other nucleophiles. This is a fundamental step in building larger, more complex molecules.

Aromatic Ring Functionalization: While the ring is deactivated, the directing effects of the existing substituents can guide further, albeit challenging, electrophilic or nucleophilic aromatic substitution reactions to introduce additional complexity.

This multifunctionality allows chemists to design synthetic routes where each part of the molecule can be addressed in a controlled, stepwise manner, making it an indispensable tool for constructing molecules with specific, targeted properties for pharmaceutical and materials science applications. frontiersin.org

Precursors for Complex Heterocyclic Systems (e.g., Polycyclic Heterocycles, β-Turn Cyclic Peptidomimetics)

The structural framework of this compound is particularly well-suited for the synthesis of complex heterocyclic structures, which are foundational to many areas of medicinal chemistry. A significant application lies in the generation of peptidomimetics, compounds that mimic the structure and function of peptides.

A prominent example is the use of the closely related 2-fluoro-5-nitro-benzoic acid (FNBA) as a key reagent in the synthesis of β-turn cyclic peptidomimetic salts. google.com β-turns are critical secondary structures in proteins, and their mimetics are of great interest in drug discovery. In these syntheses, the nitrobenzoic acid derivative serves as a scaffold. The synthesis typically involves coupling the benzoic acid with a peptide chain, followed by an intramolecular nucleophilic substitution reaction where an amine from the peptide chain displaces the fluorine at the 2-position to form a macrocycle. The nitro group plays a crucial role in activating the ring for this cyclization step.

The general process for creating these complex cyclic systems often follows a sequence of:

Peptide Assembly: A linear peptide precursor is synthesized, often using solid-phase peptide synthesis (SPPS) techniques.

Coupling: The nitrobenzoic acid building block is coupled to the peptide.

Macrocyclization: An intramolecular reaction, driven by the activation provided by the nitro group, forms the cyclic structure. nih.gov

Further Modification: The nitro group on the resulting macrocycle can be reduced to an amine, providing a point for further functionalization.

| Building Block | Resulting Heterocyclic System | Key Reaction Type | Significance |

| 2-Fluoro-5-nitrobenzoic acid | β-Turn Cyclic Peptidomimetic | Intramolecular Nucleophilic Aromatic Substitution | Creates constrained peptide mimics for drug discovery. google.com |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Benzimidazoles, Benzodiazepinediones | Polymer-supported cyclization | Access to diverse heterocyclic libraries for screening. |

This table presents examples of complex heterocyclic systems synthesized from building blocks structurally related to this compound.

The ability to generate such constrained, polycyclic systems is vital for developing new therapeutic agents, as cyclization can improve metabolic stability, receptor affinity, and bioavailability compared to linear peptide counterparts. nih.govnih.gov

Intermediates in the Synthesis of Specialty Chemicals

Nitrobenzoic acids and their derivatives are crucial intermediates in the production of a wide array of specialty chemicals, including pharmaceuticals, dyes, and performance polymers. mdpi.com The functional groups of this compound allow it to act as a precursor to more complex molecules that have specific industrial or commercial applications.

While direct examples for this compound are proprietary or less documented in public literature, its role can be understood by examining its precursor, 2-hydroxy-5-nitrobenzoic acid . This compound is a key intermediate in the synthesis of Mesalamine (5-aminosalicylic acid), an anti-inflammatory drug. The synthesis involves the reduction of the nitro group to an amine. Following this established pathway, this compound can be reduced to 5-amino-2-isopropoxybenzoic acid, which then becomes a valuable intermediate for various specialty applications.

The potential transformations of this compound into specialty chemical intermediates include:

Reduction to Amines: The resulting 5-amino-2-isopropoxybenzoic acid can serve as a precursor for azo dyes, where the amino group is diazotized and coupled with other aromatic systems to produce vibrant colors.

Polymer Monomers: The difunctional nature of the derived amino-acid (containing both an amine and a carboxylic acid) makes it a candidate for the synthesis of specialty polyamides or other polymers where the isopropoxy group can fine-tune properties like solubility and thermal stability.

The term "specialty chemicals" encompasses a broad range of products defined by their performance or function. The intermediates derived from this compound are valuable precisely because they embed specific functionalities into the final product.

Contribution to the Design of New Dicationic Compounds for Specific Chemical Research Purposes

Benzoic acid derivatives are increasingly used in the rational design of novel cationic compounds for specialized research, particularly in medicinal and materials chemistry. These molecules often feature one or more permanently charged cationic heads, a lipophilic spacer, and a functional core derived from the benzoic acid scaffold. The synthesis of delocalized lipophilic cations (DLCs) and dicationic "gemini" surfactants are two prominent areas where these building blocks are employed. nih.gov

For example, delocalized lipophilic triphenylphosphonium cations have been synthesized by linking them to various hydroxylated benzoic acid derivatives. These compounds are designed to target mitochondria and have shown promise as cytotoxic agents in cancer research. The benzoic acid core is esterified with a linker terminating in the triphenylphosphonium cation.

Similarly, dicationic surfactants, known as gemini (B1671429) surfactants, have been synthesized using dicarboxylic acids or other linkers to connect two cationic head groups. nih.gov These molecules have unique self-assembly properties and are researched for applications in gene delivery and as antimicrobial agents. A research pathway could involve using a derivative of this compound to create novel dicationic compounds where the core imparts specific electronic or binding properties. A related compound, 5,5′-dithiobis-(2-nitrobenzoic acid), is already widely used in biochemical assays, highlighting the utility of the nitrobenzoic acid framework in biological contexts. nih.gov

| Cationic Compound Type | Benzoic Acid Derivative Role | Research Application | Example Precursor Class |

| Delocalized Lipophilic Cations (DLCs) | Serves as the core for attaching a lipophilic linker and a cationic head (e.g., triphenylphosphonium). | Targeting mitochondria for cytotoxic effects in cancer cells. | Hydroxylated Benzoic Acids |

| Dicationic Gemini Surfactants | Can be used to create functional spacers or core units connecting two cationic head groups. | Investigated for aggregation properties, drug and gene delivery. nih.gov | Dicarboxylic Acids |

This table illustrates the design of novel dicationic compounds using benzoic acid derivatives as a core structural element.

By modifying the substitution on the benzoic acid ring, researchers can systematically alter the lipophilicity, electronic properties, and steric bulk of the final dicationic molecule, allowing for the fine-tuning of its biological activity or material properties. The presence of the isopropoxy and a modifiable nitro group on this compound provides rich opportunities for creating new generations of these specialized cationic molecules.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.